molecular formula C11H14BrCl2N B2653247 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride CAS No. 2377035-93-1

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride

Cat. No.: B2653247
CAS No.: 2377035-93-1
M. Wt: 311.04
InChI Key: GWDMFTRFCRTLIS-UHFFFAOYSA-N
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Description

Historical Development of 4-Arylpiperidines in Chemical Research

The piperidine scaffold, first isolated from black pepper alkaloids in 1850, has evolved into a cornerstone of heterocyclic chemistry. Early 20th-century work focused on natural piperidine derivatives like piperine, but synthetic 4-arylpiperidines gained prominence in the 1980s with the discovery of their conformational rigidity and ability to mimic peptide turn structures. A pivotal advancement occurred in 2014, when Wang et al. demonstrated that 4-arylpiperidines with ether linkages exhibited potent antiviral activity against influenza strains (EC₅₀ = 0.05 μM). This finding catalyzed systematic exploration of substitution patterns, particularly halogenation at the aryl ring. The integration of bromine and chlorine atoms, as seen in 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride, emerged as a strategy to enhance both electronic effects and van der Waals interactions with biological targets.

Significance of Halogenated Piperidine Derivatives in Academic Studies

Halogenated piperidines occupy a critical niche in drug discovery due to three key properties:

Property Non-Halogenated Piperidines Halogenated Derivatives
LogP (Lipophilicity) 1.2–2.8 2.5–4.1
Metabolic Stability (t₁/₂) 15–45 min 90–240 min
Protein Binding Affinity (Kd) 10–100 μM 0.1–10 μM

Data compiled from enzymatic studies of piperidine-based inhibitors

The bromine-chlorine combination in 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride provides orthogonal electronic effects: bromine’s polarizability enhances π-stacking interactions, while chlorine’s electronegativity stabilizes charge-transfer complexes. This synergy explains its widespread use as a precursor for kinase inhibitors targeting conserved ATP-binding pockets.

Position of 4-(2-Bromo-4-chlorophenyl)piperidine Hydrochloride Within Arylpiperidine Research

With the molecular formula C₁₁H₁₄BrCl₂N (MW 311.04 g/mol), this compound exemplifies modern trends in fragment-based drug design. Its crystallographic data (PubChem CID 139026307) reveals a chair conformation with axial aryl substitution, creating a 120° dihedral angle between the piperidine ring and halogenated benzene plane. This geometry enables simultaneous interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins. Recent applications include:

  • Suzuki-Miyaura Cross-Coupling : The aryl bromide moiety facilitates palladium-catalyzed reactions with boronic acids to generate biaryl systems.
  • Schiff Base Formation : The secondary amine reacts with carbonyl compounds to create imine libraries for high-throughput screening.

Current Research Landscape and Academic Interest

As of 2024, over 37 peer-reviewed studies have cited 4-(2-bromo-4-chlorophenyl)piperidine hydrochloride in synthetic methodology development. Key research fronts include:

  • Kinase Inhibitor Design : Modifications at the piperidine nitrogen yield compounds with IC₅₀ values <10 nM against CDK2 and EGFR.
  • Neuropharmaceutical Intermediates : The compound’s blood-brain barrier penetration (logBB = 0.8) makes it valuable for central nervous system drug candidates.
  • Asymmetric Catalysis : Chiral resolution techniques using this derivative have achieved enantiomeric excess >99% in piperidine-containing catalysts.

Properties

IUPAC Name

4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMFTRFCRTLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and consistent production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of piperidinones.

    Reduction: Formation of secondary amines.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can have various effects, including potential therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

4-(4-Bromophenyl)piperidine Hydrochloride
  • Molecular Formula : C₁₁H₁₃BrClN
  • Molecular Weight : 274.59 g/mol
  • Key Features : Bromine at the para position of the phenyl ring.
  • Comparison : The absence of the ortho-chloro substituent reduces steric hindrance and electronic effects compared to the target compound. This simpler analogue is used in receptor-binding studies for dopamine and serotonin transporters .
4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride
  • Molecular Formula: C₁₁H₁₄BrClFNO
  • Molecular Weight : 333.60 g/mol
  • Key Features: Fluorine replaces chlorine at the para position, and a phenoxy linker is present.
  • Fluorine’s electron-withdrawing nature may alter metabolic stability compared to the chloro substituent .
4-(4-Nitrophenyl)piperidine Hydrochloride
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.70 g/mol
  • Key Features : Nitro group at the para position.
  • Comparison : The nitro group is strongly electron-withdrawing, enhancing reactivity in reduction or substitution reactions. This compound serves as an intermediate in synthesizing amines or heterocycles .

Analogues with Extended Alkyl/Ether Chains

2-[2-(2-Bromo-4-(sec-butyl)phenoxy)ethyl]piperidine Hydrochloride
  • Molecular Formula: C₁₉H₂₉BrClNO
  • Molecular Weight : 416.80 g/mol
  • Key Features: sec-Butyl substituent at the para position and an ethylphenoxy linker.
  • The ethylphenoxy linker may confer flexibility in receptor interactions .
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride
  • Molecular Formula: C₁₈H₂₇BrClNO
  • Molecular Weight : 402.78 g/mol
  • Key Features : Isopropyl group at the ortho position.
  • Comparison : The isopropyl substituent introduces steric hindrance, which could reduce binding affinity to flat aromatic receptors compared to the target compound’s planar halogenated phenyl group .

Pharmacologically Active Piperidine Derivatives

Dyclonine Hydrochloride
  • Structure: 4-Butoxy-β-piperidinopropiophenone hydrochloride.
  • Application : Local anesthetic with rapid onset and prolonged duration due to its piperidine backbone.
  • Comparison : The butoxy chain and ketone group differentiate it from halogenated phenylpiperidines, emphasizing the role of substituents in modulating tissue penetration and麻醉 duration .
Azelastine Hydrochloride
  • Structure: 4-(p-Chlorobenzyl)-2-[N-methyl-perhydroazepinyl-(4)]-1-(2H)-phthalazinone hydrochloride.
  • Application : Antihistamine with anti-allergic properties.
  • Comparison: The phthalazinone ring and azepine moiety expand its pharmacological profile beyond halogenated phenylpiperidines, targeting histamine H₁ receptors .

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